N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide
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Overview
Description
N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by the presence of a hydroxyethyl group, a methylphthalazinyl group, and an aminobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzamide and 4-methylphthalazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration, respectively.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-4-aminobenzamide: Lacks the methylphthalazinyl group.
4-[(4-methylphthalazin-1-yl)amino]benzamide: Lacks the hydroxyethyl group.
N-(2-hydroxyethyl)-4-[(4-chlorophthalazin-1-yl)amino]benzamide: Contains a chlorophthalazinyl group instead of a methylphthalazinyl group.
Uniqueness
N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide is unique due to the presence of both the hydroxyethyl and methylphthalazinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide |
InChI |
InChI=1S/C18H18N4O2/c1-12-15-4-2-3-5-16(15)17(22-21-12)20-14-8-6-13(7-9-14)18(24)19-10-11-23/h2-9,23H,10-11H2,1H3,(H,19,24)(H,20,22) |
InChI Key |
OBCYUADYGHLOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NCCO |
Origin of Product |
United States |
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